

Using Sotalol Hydrochloride in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

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Compound of Interest

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Application Notes and Protocols: Utilizing Sotalol Hydrochloride in iPSC-CMs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Sotalol Hydrochloride** (HCl) in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document covers the mechanism of action, protocols for experimental evaluation, and quantitative data on its electrophysiological effects. iPSC-CMs serve as a powerful in vitro model to study the cardiac effects of Sotalol, particularly its role in arrhythmia induction and its therapeutic actions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Application Notes

Introduction to Sotalol Hydrochloride

Sotalol is a unique antiarrhythmic agent that possesses both beta-adrenergic blocking activity (Vaughan Williams Class II) and cardiac action potential-prolonging properties (Vaughan Williams Class III).[\[5\]](#)[\[6\]](#)[\[7\]](#) It is a non-selective beta-blocker and primarily exerts its Class III effects by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[\[5\]](#)[\[8\]](#)[\[9\]](#) This dual action makes it effective for treating various

supraventricular and ventricular arrhythmias but also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP), due to its QT-prolonging effects.[6][7]

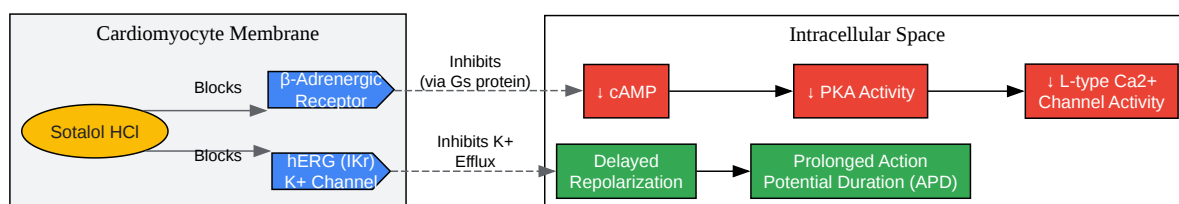
iPSC-CMs as a Model System

Human iPSC-CMs have emerged as a highly relevant preclinical platform for cardiotoxicity screening and disease modeling.[4][10][11] These cells express human cardiac ion channels and exhibit electrophysiological properties that can recapitulate patient-specific phenotypes, making them ideal for studying the effects of drugs like Sotalol.[1][4] Researchers use iPSC-CMs to investigate the mechanisms of drug-induced long QT syndrome (diLQTS), assess proarrhythmic risk, and screen for novel antiarrhythmic therapies.[2][3][12][13]

Mechanism of Action of Sotalol in Cardiomyocytes

Sotalol's effects on cardiomyocytes are twofold:

- **Beta-Adrenergic Blockade (Class II Action):** As a non-selective beta-blocker, Sotalol competitively inhibits β_1 and β_2 adrenergic receptors.[8][14] This action reduces heart rate, myocardial contractility, and atrioventricular (AV) nodal conduction.[6]
- **Potassium Channel Blockade (Class III Action):** Sotalol blocks the IKr current by binding to the hERG potassium channel.[5][7][9] This inhibition of potassium efflux during the repolarization phase prolongs the action potential duration (APD) and the effective refractory period.[6][8] The QT-prolonging effect is a direct consequence of this action and is the primary mechanism behind both its therapeutic and proarrhythmic effects.[7]



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Sotalol's dual mechanism of action in a cardiomyocyte.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Sotalol on the electrophysiology of human iPSC-CMs as reported in scientific literature.

Table 1: Effect of Sotalol on Action Potential Duration (APD) in iPSC-CMs

Concentration	APD Change (relative to baseline)	Cell Type / Method	Reference
14.69 μ M (1x Cmax)	+26.12% (APD90)	Ventricular-like iPSC-CMs / Patch-clamp	[15]
100 μ M	Marked Prolongation & EADs	LQT2 iPSC-CMs / Patch-clamp	[2]
20 μ M	Significant APD90 Increase	ArcLight-hiPSC-CMs / Optical Imaging	[16]
100 μ M	Dose-dependent FPD Prolongation	iPSC-CMs / MEA	[17]

APD90: Action Potential Duration at 90% repolarization. FPD: Field Potential Duration. EAD: Early Afterdepolarization. Cmax: Maximum free plasma concentration.

Table 2: Effect of Sotalol on Specific Ion Channels in iPSC-CMs

Ion Channel	Concentration	% Inhibition	Reference
IKr (hERG)	14.69 μ M	Significant Inhibition (Specific % not stated)	[18]
ICa	14.69 μ M	7.91%	[15]
ICa	44.07 μ M	18.91%	[15]
ICa	146.9 μ M	22.25%	[15]
INa	14.69 μ M	19.23%	[15]

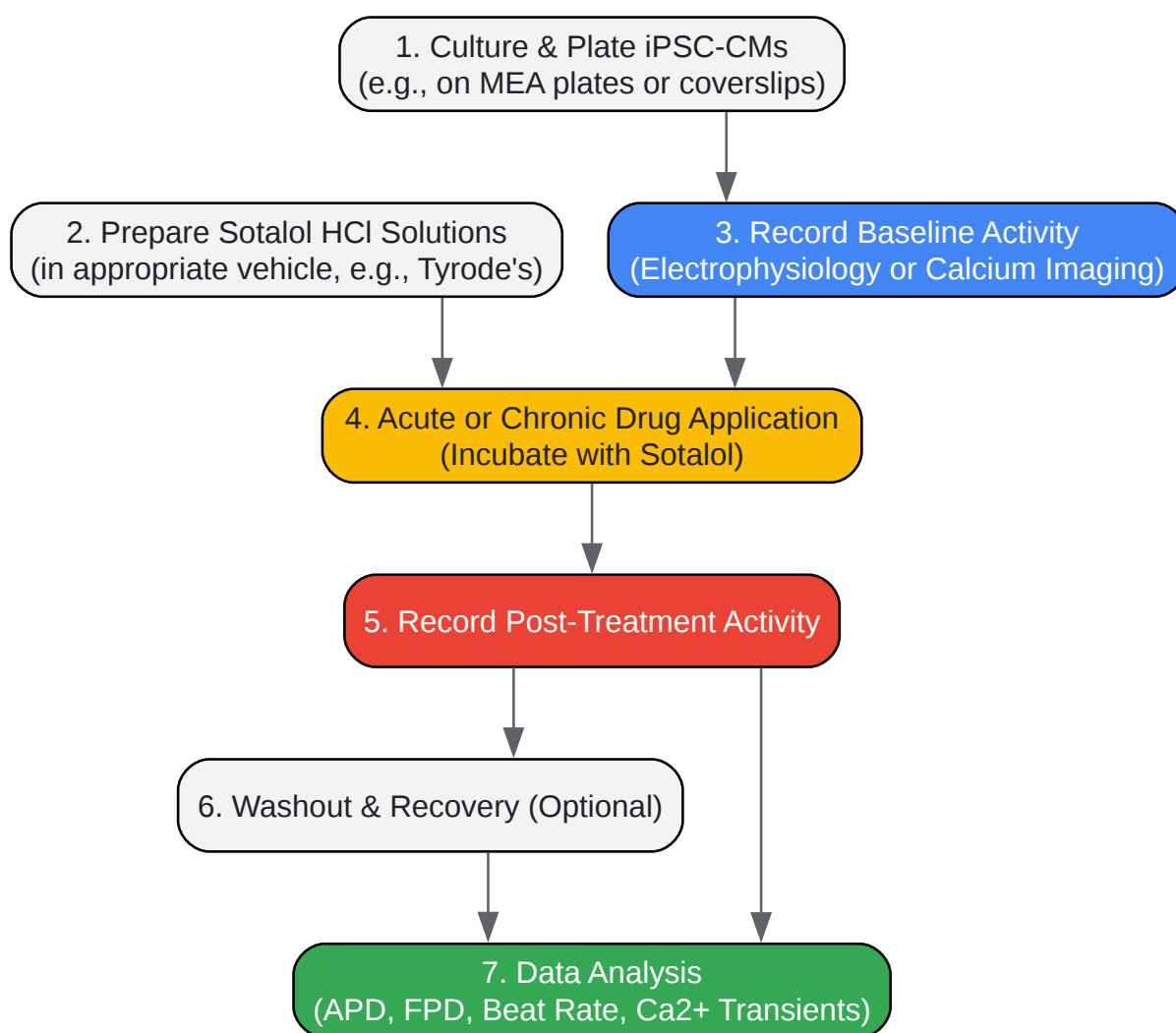
IKr: Rapid delayed rectifier potassium current. ICa: L-type calcium current. INa: Fast sodium current.

Experimental Protocols

The following are detailed protocols for assessing the effects of Sotalol HCl on iPSC-CMs.

General Experimental Workflow

This workflow outlines the key stages for evaluating Sotalol's impact on iPSC-CMs.



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General workflow for drug testing on iPSC-CMs.

Protocol: Electrophysiological Assessment using Whole-Cell Patch-Clamp

This protocol is for recording action potentials and specific ion currents from single iPSC-CMs.

Materials:

- iPSC-CMs plated on glass coverslips
- External (Tyrode's) Solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.[\[19\]](#)
- Internal (Pipette) Solution: 120-130 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 3-5 mM MgATP. Adjust pH to 7.2 with KOH.[\[19\]](#)[\[20\]](#)
- Sotalol HCl stock solution
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Glass micropipettes (resistance 3-7 MΩ)[\[21\]](#)

Procedure:

- Preparation: Culture iPSC-CMs on coverslips until they form a spontaneously beating monolayer. On the day of the experiment, prepare fresh external and internal solutions.
- Cell Placement: Place a coverslip with iPSC-CMs into the recording chamber on the microscope stage and perfuse with external solution at ~1.5 mL/min.[\[21\]](#) Maintain temperature at 36 ± 1 °C.[\[20\]](#)
- Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under microscopic guidance, approach a single, healthy iPSC-CM.
- Seal Formation: Apply gentle positive pressure while approaching the cell. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

- Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.[\[19\]](#)
- Baseline Recording:
 - Action Potentials (Current-Clamp): Switch the amplifier to current-clamp mode ($I=0$) and record spontaneous action potentials for 3-5 minutes to establish a stable baseline.[\[19\]](#)
 - Ion Currents (Voltage-Clamp): Use specific voltage protocols to isolate and record baseline I_{Kr} , I_{Ca} , or I_{Na} . Allow currents to stabilize for 3-5 minutes.[\[20\]](#)
- Sotalol Application: Perfuse the chamber with the external solution containing the desired concentration of Sotalol.
- Post-Treatment Recording: After a 5-10 minute incubation period, record action potentials or ion currents again to determine the drug's effect.
- Data Analysis: Analyze recordings to quantify changes in APD30, APD50, APD90, resting membrane potential, and peak current amplitudes.[\[19\]](#)

Protocol: Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium transients, which are crucial for excitation-contraction coupling.

Materials:

- iPSC-CMs plated on glass-bottom dishes
- Tyrode's solution (as described in 3.2)
- Fura-2 AM Loading Solution: Prepare a 2-5 μ M Fura-2 AM solution in Tyrode's solution.
- Fluorescence microscopy system with an excitation light source capable of alternating between 340 nm and 380 nm and an emission detector at ~510 nm.
- Sotalol HCl stock solution

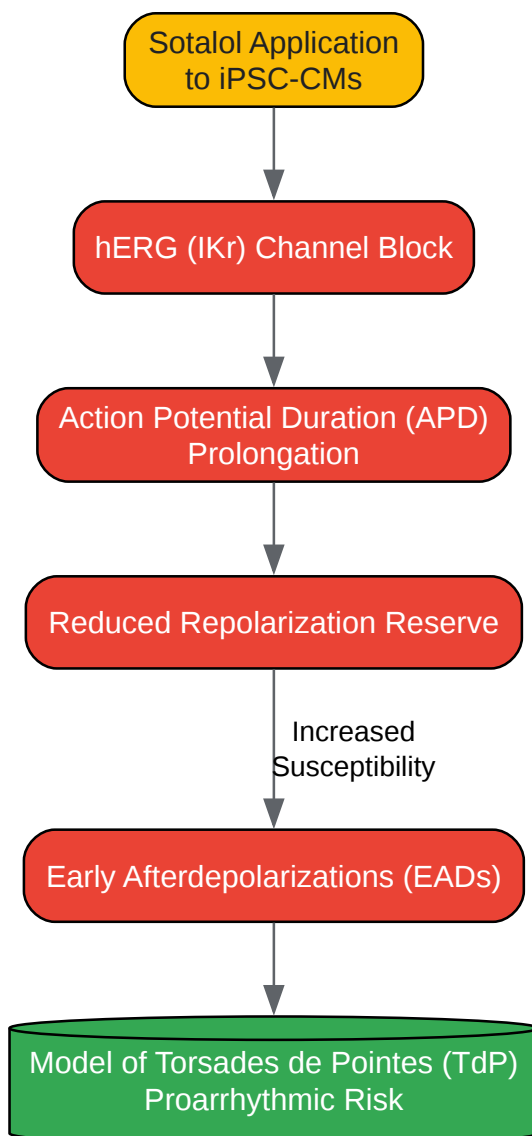
Procedure:

- **Cell Preparation:** Culture iPSC-CMs on glass-bottom dishes.
- **Dye Loading:** Wash the cells twice with Tyrode's solution. Add the Fura-2 AM loading solution to the cells and incubate at room temperature for 10-15 minutes in the dark.[\[22\]](#)
- **Washing:** After incubation, wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification (approx. 15-20 minutes).
- **Baseline Imaging:** Place the dish on the microscope stage. Acquire baseline calcium transients by recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380) over time from spontaneously contracting cells.
- **Sotalol Application:** Add Sotalol solution directly to the dish to achieve the final desired concentration.
- **Post-Treatment Imaging:** After a 5-10 minute incubation, record calcium transients again.
- **Data Analysis:** Analyze the recorded transients to determine changes in amplitude, duration, and decay kinetics (tau), which can indicate alterations in calcium handling.[\[23\]](#)

Application in Disease Modeling

A primary application for Sotalol in iPSC-CMs is modeling drug-induced Long QT Syndrome (diLQTS). Sotalol reliably prolongs the APD and can induce arrhythmogenic events like Early Afterdepolarizations (EADs) in iPSC-CMs, mimicking the clinical risk of TdP.[\[1\]](#)[\[2\]](#) This platform allows researchers to:

- **Assess Proarrhythmic Risk:** Determine the concentrations at which Sotalol induces arrhythmias in iPSC-CMs.[\[2\]](#)[\[15\]](#)
- **Investigate Patient-Specific Susceptibility:** Use iPSC-CMs derived from patients with varying sensitivities to diLQTS to understand the genetic and molecular basis of this variability.[\[1\]](#)[\[12\]](#)
[\[13\]](#)
- **Screen for Rescue Compounds:** Test potential therapeutic agents that can mitigate the proarrhythmic effects of Sotalol.



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Modeling drug-induced arrhythmia with Sotalol in iPSC-CMs.

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